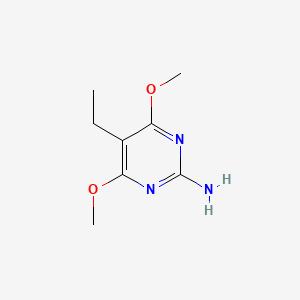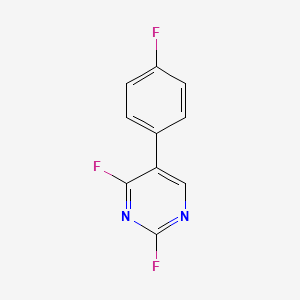
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst . Another method involves the reaction of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki Coupling Reaction: Involves (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst.
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used.
Major Products Formed
Fluorinated Derivatives: Various fluorinated derivatives can be synthesized through substitution reactions.
Oxidized and Reduced Products: Depending on the reaction conditions, different oxidized and reduced products can be obtained.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Agrochemicals: It is used in the development of herbicides and insecticides.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials and fluorophores.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar applications.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: A precursor in the synthesis of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific applications.
Propiedades
Fórmula molecular |
C10H5F3N2 |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
2,4-difluoro-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5F3N2/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H |
Clave InChI |
KAWXCJYMSICFRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(N=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




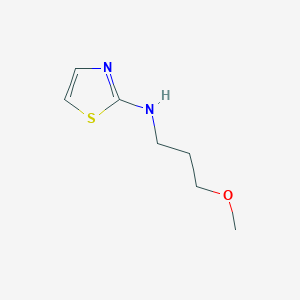
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
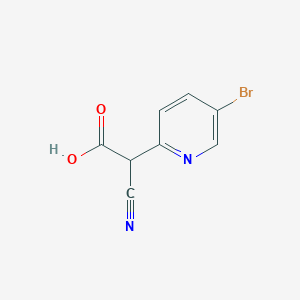

![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
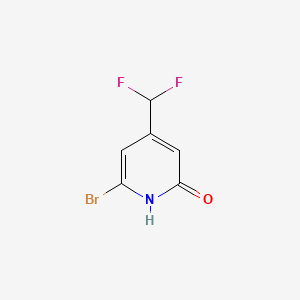
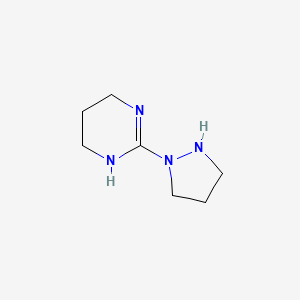

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)

